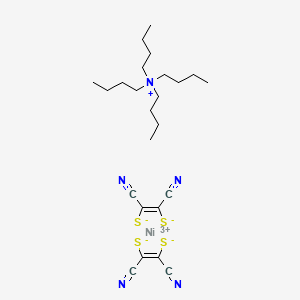

![molecular formula C9H16N2O4 B1149204 2-Methyl-2,6-diazaspiro[3.4]octane oxalate CAS No. 135380-30-2](/img/structure/B1149204.png)

2-Methyl-2,6-diazaspiro[3.4]octane oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-2,6-diazaspiro[3.4]octane oxalate is a heterocyclic compound . It has a molecular weight of 216.24 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 216.24 . It should be stored at a temperature between 28 C .Scientific Research Applications

Synthetic Methodologies and Derivatives Development

One area of application is in the field of synthetic organic chemistry, where these compounds serve as key intermediates. For example, the [3+2] cycloaddition of methylenelactams with nitrones has been utilized to obtain various 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These reactions showcase the potential of such spirocyclic compounds in constructing complex molecular architectures with potential applications in medicinal chemistry and material science (Chiaroni et al., 2000). Similarly, the synthesis of diazaspiro and oxabicyclo octane derivatives through nucleophilic ring-opening reactions has been reported, highlighting the versatility of these spirocyclic frameworks in generating functionally rich scaffolds for further chemical exploration (Santos et al., 2000).

Template-Directed Synthesis of Metal Oxalates

Another significant application is in the template-directed synthesis of metal oxalates, where compounds like 2-Methyl-2,6-diazaspiro[3.4]octane are used as organic templates. For instance, the in situ N-methylation and crystal structure analysis of zinc and cobalt oxalates templated by derivatives of 2,6-diazaspiro[3.4]octane demonstrate the utility of these spirocyclic compounds in the construction of novel metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and separation technologies (Li et al., 2017).

Antimalarial Activity

Additionally, novel diazaspiro[3.4]octane series have been identified with activity against multiple stages of the Plasmodium falciparum lifecycle. These findings underscore the potential of diazaspiro[3.4]octane derivatives in the development of new antimalarial agents. The structure-activity relationship (SAR) studies associated with these compounds provide valuable insights into the molecular basis of their antimalarial activity and offer a pathway for the development of novel therapeutics (Le Manach et al., 2021).

Safety and Hazards

properties

IUPAC Name |

2-methyl-2,7-diazaspiro[3.4]octane;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUUQKINHURNAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C1)CCNC2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1149126.png)